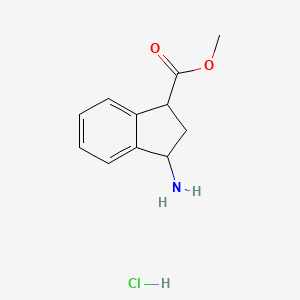
2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPP is a heterocyclic compound that contains two pyrazine rings and a piperidine ring. It has a molecular formula of C14H20N6 and a molecular weight of 280.35 g/mol.
作用機序
The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine is not well understood. However, it has been suggested that 2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine may act as a ligand for various receptors in the body. For example, 2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and neuroprotection.
Biochemical and Physiological Effects:
2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine has been shown to have various biochemical and physiological effects in the body. For example, 2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. In addition, 2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One advantage of 2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine is that it is relatively easy to synthesize and purify. In addition, 2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine has been shown to have low toxicity in animal models. However, one limitation of 2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are many future directions for research on 2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. In addition, further research is needed to elucidate the mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine and to design experiments to study its effects in more detail.
合成法
2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine can be synthesized through a variety of methods. One common method involves the reaction of 3,5-dimethylpyrazole with 3-bromo-1-(pyridin-2-yl)prop-1-ene in the presence of a palladium catalyst. Another method involves the reaction of 3,5-dimethylpyrazole with 3-bromo-1-(pyridin-2-yl)propan-1-one in the presence of a base such as potassium carbonate.
科学的研究の応用
2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. In materials science, 2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine has been studied for its potential use as a building block for the synthesis of new materials with unique properties. In analytical chemistry, 2-(3,5-Dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine has been used as a ligand for the determination of metal ions in various samples.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-11-10-12(2)19(17-11)14-13(15-6-7-16-14)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYSTGAZTRGTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520936.png)
![(E)-3-[4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2520938.png)
![2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2520941.png)
![2-(benzylsulfanyl)-N~8~-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2520943.png)


![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2520949.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2520951.png)
![2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2520952.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2520956.png)
